4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H18N6OS and its molecular weight is 318.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 leads to the inhibition of the kinase’s enzymatic activity, which in turn disrupts the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . Specifically, it has been shown to inhibit the growth of MCF-7, HCT-116, and HepG-2 cell lines . The compound also induces apoptosis within HCT cells .
Biological Activity
The compound 4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a novel derivative of thiadiazole that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological significance of this compound, drawing on diverse research studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with pyrimidine derivatives and piperidine. The structural features include a thiadiazole core, a carboxamide group, and a pyrimidine-piperidine moiety that may enhance its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effective antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
4-Methyl Thiadiazole Derivative | 1.95 - 15.62 | S. aureus, E. coli |
Compound 51am | 34.48 | c-Met inhibitors |
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects. Studies using bovine serum albumin in protein denaturation assays have shown that related thiadiazole compounds can significantly reduce inflammation markers .
Study 1: Thiadiazole Derivatives as Antibacterial Agents
A study compared various thiadiazole derivatives against standard antibiotics like ciprofloxacin and diclofenac sodium. The results indicated that certain derivatives exhibited superior antibacterial activity, with effective inhibition against multi-drug resistant pathogens .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship of thiadiazole derivatives revealed that modifications to the thiadiazole core could enhance biological activity. Compounds with specific substitutions showed increased potency against cancer cell lines and better pharmacokinetic profiles in animal models .
The proposed mechanisms for the biological activities of these compounds include:
- Antimicrobial Action : Likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Possibly by inhibiting pro-inflammatory cytokines or modulating immune responses.
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth by targeting specific pathways like c-Met phosphorylation .
Properties
IUPAC Name |
4-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-10-12(22-19-18-10)13(21)17-9-11-3-7-20(8-4-11)14-15-5-2-6-16-14/h2,5-6,11H,3-4,7-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCUDHWQMTMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.